![molecular formula C6H11N3S B1295847 5-异丁基-[1,3,4]噻二唑-2-胺 CAS No. 52057-89-3](/img/structure/B1295847.png)

5-异丁基-[1,3,4]噻二唑-2-胺

描述

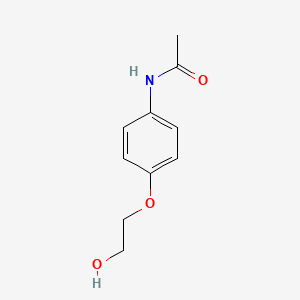

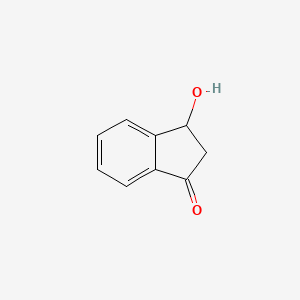

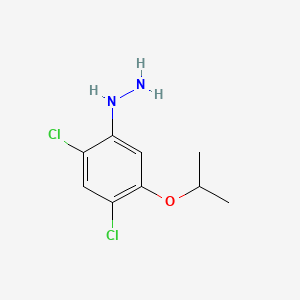

5-Isobutyl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the CAS Number: 52057-89-3 . It has a molecular weight of 157.24 and its IUPAC name is 5-isobutyl-1,3,4-thiadiazol-2-ylamine .

Molecular Structure Analysis

The InChI code for 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine is 1S/C6H11N3S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) . This indicates that the molecule consists of 6 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

5-Isobutyl-[1,3,4]thiadiazol-2-ylamine is a solid substance . It should be stored at room temperature .作用机制

5-Isobutyl-[1,3,4]thiadiazol-2-ylamine acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. It binds to the active site of the enzyme, preventing the enzyme from breaking down acetylcholine. As a result, acetylcholine levels are increased, leading to an increase in neuronal activity.

Biochemical and Physiological Effects

5-Isobutyl-[1,3,4]thiadiazol-2-ylamine has a variety of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, leading to an increase in neuronal activity. It has also been shown to inhibit the enzyme cyclooxygenase, leading to a decrease in the production of prostaglandins. In addition, 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine has been shown to inhibit the enzyme phosphodiesterase, leading to an increase in cAMP levels. Finally, 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine has been shown to inhibit the enzyme tyrosine hydroxylase, leading to a decrease in the production of dopamine.

实验室实验的优点和局限性

One of the main advantages of using 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine in lab experiments is its ability to inhibit multiple enzymes. This makes it a useful tool for studying the effects of multiple enzymes on a given biological process. Additionally, 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine is relatively easy to synthesize, making it a cost-effective option for research. However, there are some limitations to using 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine in lab experiments. It is not as potent as some other inhibitors, so it may not be suitable for experiments that require high concentrations of inhibitors. Additionally, 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine has been shown to have some cytotoxic effects, so it should be used with caution.

未来方向

There are many potential future directions for 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine research. One area of research is to investigate the effects of 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine on other enzymes, such as proteases and kinases. Additionally, further research could be conducted to determine the optimal concentration of 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine for various experiments. Additionally, further research could be conducted to investigate the effects of 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine on other biological processes, such as cell signaling and gene expression. Finally, further research could be conducted to investigate the potential therapeutic applications of 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine, such as the treatment of neurological disorders.

合成方法

5-Isobutyl-[1,3,4]thiadiazol-2-ylamine can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-amino-3-methyl-1-phenylpropane with isobutylchloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with thiophosgene to form the desired 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine. Another method involves the reaction of 2-amino-3-methyl-1-phenylpropane with isobutylchloride in the presence of potassium carbonate. The resulting product is then treated with thiophosgene to form the desired 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine.

科学研究应用

蛋白质组学研究

这种化合物被用作蛋白质组学研究的专业产品。其独特的结构使其能够以一种可以帮助识别蛋白质修饰和相互作用的方式与蛋白质相互作用。 这在疾病发病机制研究和靶向疗法开发中特别有用 .

材料科学

在材料科学领域,5-异丁基-[1,3,4]噻二唑-2-胺因其在创造具有独特性能(如增强耐久性或热稳定性)的新材料方面的潜力而受到探索。 研究人员正在研究将其掺入聚合物以改善材料性能 .

化学合成

作为化学合成中的构建模块,该化合物用于合成各种噻二唑衍生物。 然后,这些衍生物被用来创造具有潜在药理活性的化合物,包括抗病毒、抗菌和抗炎特性 .

色谱法

在色谱法中,该化合物可用作固定相改性剂,以改善复杂混合物的分离。 其独特的化学性质可以提高色谱方法的选择性和分辨率 .

分析化学

5-异丁基-[1,3,4]噻二唑-2-胺: 用于分析化学中开发新的分析试剂和方法。 其反应性和选择性使其成为检测和量化特定物质的宝贵工具 .

腐蚀抑制

该化合物已被确定为有效的腐蚀抑制剂,特别是对于海水环境中的黄铜。 其在该领域的应用可能会导致海洋设备的寿命和性能得到改善 .

药物开发

在制药行业,5-异丁基-[1,3,4]噻二唑-2-胺用作开发新药的前体。 其衍生物正在研究其治疗各种疾病的治疗潜力 .

环境科学

研究人员正在探索这种化合物在环境科学中的应用,特别是在去除水中的污染物方面。 其化学结构可能使其能够与某些污染物结合,从而有助于水的净化过程 .

安全和危害

The safety data sheet for 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine indicates that it is harmful if swallowed or inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

属性

IUPAC Name |

5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGZJIYMDRZJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283880 | |

| Record name | 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52057-89-3 | |

| Record name | 52057-89-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3-Chlorophenyl)ethenyl]pyridine](/img/structure/B1295765.png)

![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)thio]-](/img/structure/B1295767.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester](/img/structure/B1295776.png)